N-Acetyl-2-methyl-1,3-propanediamine
Overview
Description
“N-Acetyl-2-methyl-1,3-propanediamine” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is also known by the synonyms “1-Acetamido-3-amino-2-methylpropane” and "N-(3-Amino-2-methylpropyl)acetamide" . It appears as a light yellow to orange clear liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of six carbon atoms ©, fourteen hydrogen atoms (H), two nitrogen atoms (N), and one oxygen atom (O) .Physical and Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.01 and a refractive index of 1.48 . It should be stored under inert gas as it is air sensitive .Scientific Research Applications
Synthesis and Radioprotective Activity
A study on derivatives of WR-1065, closely related structurally to N-Acetyl-2-methyl-1,3-propanediamine, investigated compounds like N-(2-acetylthioethyl)-1,3-propanediamine for their potential radioprotective activities. These compounds were synthesized and evaluated in mice for toxicity and survival rates post-radiation, comparing their efficacy to known radioprotectors. The findings suggest a focus on chemical modifications to enhance radioprotective effects, though none matched the activity of WR-2721 (Oiry et al., 1995).
Polyamine Turnover and Reutilization
Research exploring the impact of specific inhibitors on polyamine oxidase reveals insights into polyamine turnover in the brain. These inhibitors lead to an accumulation of acetylated polyamines, indicating a method for studying polyamine metabolism and its effects on cellular functions (Seiler & Bolkenius, 1985).
Anesthetic Mechanisms and Neurotransmitter-Gated Ion Channels
Urethane, a compound related to the chemical family of this compound, was studied for its effects on neurotransmitter-gated ion channels. This research provides a molecular understanding of how urethane, and potentially similar compounds, influence neurological functions and anesthesia (Hara & Harris, 2002).
Synthesis and Magnetic Properties of Cu(II) and Ni(II) Chains
Compounds featuring N-methyl-1,3-propanediamine, structurally related to this compound, have been synthesized and analyzed for their crystal structures and magnetic properties. This research aids in understanding the coordination chemistry and magnetic interactions in metal complexes, potentially guiding the development of magnetic materials and catalysts (Bhowmik et al., 2014).
Fermentative Production of Acetoin
Acetoin production through fermentation processes indicates the role of specific bacterial strains in converting biomass into valuable chemicals. This research can inform the development of bio-based platform chemicals, including the exploration of compounds similar to this compound for their potential in biotechnological applications (Xiao & Lu, 2014).
Safety and Hazards
“N-Acetyl-2-methyl-1,3-propanediamine” is classified as dangerous. It can cause severe skin burns and eye damage . If swallowed, it is harmful and vomiting should not be induced . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . Contaminated clothing should be washed before reuse . It should be stored locked up .
Mechanism of Action
Target of Action
N-Acetyl-2-methyl-1,3-propanediamine is primarily used as an additive in methanol . Its primary target is methanol, a common solvent, and it helps to prevent methanol from becoming denatured .
Mode of Action
This compound interacts with methanol by preventing the formation of formaldehyde and other reactive oxygen species . This interaction helps to maintain the stability and usability of methanol.
Biochemical Pathways
It is known that the compound prevents the formation of formaldehyde and other reactive oxygen species . These species are often involved in oxidative stress pathways, suggesting that this compound may help to mitigate oxidative stress.
Result of Action
The primary result of this compound’s action is the prevention of methanol denaturation . By preventing the formation of formaldehyde and other reactive oxygen species, it helps to maintain the stability and usability of methanol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to air might affect its stability. Therefore, it is typically stored under inert gas . Additionally, it is used as a long-term additive, suggesting that it retains its efficacy over extended periods .
Properties
IUPAC Name |
N-(3-amino-2-methylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(3-7)4-8-6(2)9/h5H,3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYAYJPVNXTYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339138-20-3 | |
Record name | N-Acetyl-2-methyl-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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